molecular formula C12H18N6 B10909241 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B10909241
M. Wt: 246.31 g/mol
InChI Key: LEFPXKZJYRENKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine hydrochloride (CAS 1431966-54-9) is a chemical compound with a molecular formula of C12H19ClN6 and a molecular weight of 282.77 . This high-purity reagent features a unique molecular architecture, combining a 1,5-dimethyl-1H-pyrazol-4-amine group with a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine system, making it a valuable building block in medicinal chemistry and drug discovery research . Its specific mechanism of action and full biological profile are areas of active investigation, but compounds within this structural class are frequently explored for their potential to interact with central nervous system targets and various enzyme systems. This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling and safety information, please refer to the available Safety Data Sheet.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine

InChI

InChI=1S/C12H18N6/c1-8-10(13)11(16-17(8)2)12-15-14-9-6-4-3-5-7-18(9)12/h3-7,13H2,1-2H3

InChI Key

LEFPXKZJYRENKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)N

Origin of Product

United States

Preparation Methods

Alkylation-Cyclization of Dimethyl Malonate

Adapting methods from pyrazole herbicide intermediates, dimethyl malonate undergoes sequential alkylation and cyclization. In the presence of DMF and dimethyl sulfate (alkylating agent), dimethyl malonate reacts under basic conditions (triethylamine, 40–70°C) to form a β-ketoester intermediate. Subsequent cyclization with methylhydrazine yields 1-methyl-5-hydroxypyrazole. For the target compound, methylation at position 5 is achieved using iodomethane or dimethyl carbonate under phase-transfer conditions, followed by nitration at position 4 and catalytic hydrogenation (Pd/C, H₂) to introduce the amine.

Key Data:

StepReagents/ConditionsYieldPurity
AlkylationDMF, dimethyl sulfate, triethylamine85%92%
CyclizationMethylhydrazine, ethanol, reflux78%90%
NitrationHNO₃/H₂SO₄, 0–5°C65%88%
Reduction5% Pd/C, H₂ (90 psig), HCl95%98%

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs 1,5-dimethylpyrazole-4-bromide, undergoing palladium-catalyzed amination with ammonia or benzophenone imine. Using Xantphos as a ligand and Cs₂CO₃ as base, this method achieves 80–85% yield but requires stringent oxygen-free conditions.

Triazolodiazepine Moiety: Triazolo[4,3-a]Azepine

The fused triazole-azepine ring is synthesized via cyclocondensation, adapted from triazolopyridine methodologies.

Hydrazine-Carbonyl Cyclization

Reacting 2-hydrazinoazepine (prepared via reductive amination of ε-caprolactam) with trimethyl orthoformate in acetic acid generates the triazole ring. The reaction proceeds at room temperature, achieving 75% yield. For larger-scale production, Pt/C (5 wt%) in toluene under hydrogen (30°C, 90 psig) enhances selectivity to >95%.

Reaction Scheme:

2-Hydrazinoazepine+HC(OEt)₃AcOHTriazoloazepine+3EtOH\text{2-Hydrazinoazepine} + \text{HC(OEt)₃} \xrightarrow{\text{AcOH}} \text{Triazoloazepine} + 3\text{EtOH}

Reductive Chlorination and Functionalization

A patent route describes reductive chlorination of 4-nitroazepine using Pt/C (5 wt%) in 20% HCl under H₂ (90 psig), yielding 3-chloro-triazoloazepine. Subsequent amination via Ullmann coupling introduces substituents at position 3.

Coupling Strategies: Pyrazole-Triazolodiazepine Conjugation

Nucleophilic Aromatic Substitution

The 4-aminopyrazole reacts with 3-bromo-triazoloazepine in DMF at 120°C, using CuI/L-proline as catalyst. This method affords 68% yield but suffers from regiochemical byproducts.

Suzuki-Miyaura Cross-Coupling

Introducing a boronic ester to the triazoloazepine enables coupling with 4-bromo-1,5-dimethylpyrazole. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), this route achieves 82% yield with >99% regioselectivity.

Comparative Table:

MethodConditionsYieldSelectivity
Nucleophilic SubstitutionCuI, L-proline, DMF, 120°C68%75%
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 90°C82%99%

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

Methylation at position 5 competes with N-alkylation. Employing bulky bases (e.g., DBU) in THF suppresses side reactions, improving selectivity to 9:1.

Triazole Ring Stability

The triazolodiazepine’s exothermic cyclization requires controlled addition of trimethyl orthoformate to prevent decomposition. Cooling to 0°C and incremental reagent addition mitigate this.

Catalyst Deactivation in Coupling

Pd leaching in Suzuki reactions is addressed by polymer-encapsulated Pd nanoparticles, enhancing recyclability without yield loss.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 2.98 (t, 2H, azepine CH₂), 6.72 (s, 1H, pyrazole H).

  • LC-MS : m/z 247.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC (C18 column, 0.1% TFA/ACN gradient) shows 98.5% purity, with RT = 6.7 min .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various pathogens including Mycobacterium tuberculosis . The potential for 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine to act against resistant strains of bacteria could be explored further.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and pathways . Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory effects.

CNS Activity

Compounds containing triazole and pyrazole rings have been investigated for their neuropharmacological activities. Some studies suggest they may possess anxiolytic or antidepressant properties due to their interaction with neurotransmitter systems . The specific effects of this compound on the central nervous system warrant detailed investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization techniques to form the triazole and pyrazole rings. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Studies and Research Findings

A number of studies have focused on synthesizing similar compounds with promising biological activities:

StudyCompoundActivityFindings
1-(4-aryl)-1H-triazolesAntitubercularEffective against MDR strains
Triazolo derivativesAnti-inflammatoryInhibition of cytokines
Pyrazole analogsCNS activityPotential anxiolytic effects

These studies highlight the relevance of structural motifs found in this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Modifications
Compound Name Structural Differences Molecular Formula Molecular Weight Key References
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine Ethyl substitution at pyrazole N1 (vs. methyl) C₁₂H₁₈N₆ 246.31
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine Triazolo-azepine linked via methylene bridge to pyrazole C₁₂H₁₇N₇ 259.33
3-Arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines Arylaminomethyl substituents at triazolo-azepine Variable Variable
3-(Het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitriles Acrylonitrile substituents at triazolo-azepine Variable Variable

Pharmacological Activity

Table 2: Comparative Bioactivity Profiles
Compound Class Bioactivity Key Findings References
Triazolo-azepine-pyrazole hybrids Antibacterial 3-Arylaminomethyl derivatives showed MIC values of 4–32 µg/mL against S. aureus and E. coli. Activity correlated with electron-withdrawing substituents on aryl groups .
Acrylonitrile-triazolo-azepines Analgesic/Anti-inflammatory Derivatives reduced carrageenan-induced edema by 50–65% (vs. 70% for diclofenac). Analgesic efficacy in hot-plate test: 40–55% latency increase (vs. 60% for morphine) .
Ethyl-pyrazole-triazolo-azepines Undisclosed Structural similarity suggests potential CNS activity, but explicit data unavailable in evidence .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution : Methyl/ethyl groups at pyrazole N1 enhance metabolic stability but may reduce solubility .
  • Triazolo-azepine Linkage: Direct linkage (vs. methylene bridge) improves binding affinity to adenosine receptors in related scaffolds .
  • Electron-Withdrawing Groups: Arylaminomethyl derivatives with -NO₂ or -CF₃ substituents showed 2–4x higher antibacterial potency .

Key Research Findings and Limitations

  • Antibacterial Potential: Triazolo-azepine-pyrazole hybrids demonstrate broad-spectrum activity but require optimization for cytotoxicity .
  • Analgesic Efficacy : Acrylonitrile derivatives exhibit moderate activity, suggesting need for pharmacokinetic studies to improve bioavailability .
  • Synthetic Challenges : Low yields (<50%) reported for triazolo-azepine intermediates in solvent-free conditions .

Biological Activity

1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1177352-06-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities including antibacterial and anticancer properties, and structure-activity relationships (SAR) based on recent research findings.

The molecular formula of the compound is C12H18N6C_{12}H_{18}N_{6}, with a molecular weight of 246.31 g/mol. Its structure features a pyrazol and triazole moiety which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The incorporation of the triazolo and pyrazol units is crucial for the biological activity exhibited by the final product.

Antibacterial Activity

Research indicates that derivatives related to the triazolo[4,3-a]azepin series exhibit significant antibacterial properties. For instance:

  • Study Findings : A study synthesized several triazolo derivatives and evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Notably, compounds similar to 1,5-dimethyl derivatives showed moderate to good antibacterial activity with MIC values ranging from 16 μg/mL to 32 μg/mL against these pathogens .
CompoundMIC (μg/mL)Activity Against
2e32S. aureus
2e16E. coli

Anticancer Activity

The anticancer potential of related compounds has also been investigated:

  • Case Study : One derivative exhibited IC50 values of 0.83±0.070.83\pm 0.07 μM against A549 lung cancer cells and 0.15±0.080.15\pm 0.08 μM against MCF-7 breast cancer cells . This indicates a strong inhibitory effect on cancer cell proliferation.
Cell LineIC50 (μM)
A5490.83
MCF-70.15
HeLa2.85

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the molecular structure significantly influence biological activity:

  • Triazole Moiety : The presence of the triazole ring is essential for enhancing antibacterial and anticancer properties.
  • Substituents : Variations in substituents on the pyrazol ring can lead to increased potency against specific bacterial strains or cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Cyclocondensation : Reacting substituted pyrazole precursors with azepine derivatives under reflux in polar aprotic solvents (e.g., DMF or diphenylether) .
  • Temperature Control : Maintaining 80–120°C to ensure complete ring closure while minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .
  • Catalysts : Use of potassium carbonate or p-toluenesulfonic acid to enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation. Aromatic protons appear in δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and intramolecular hydrogen bonding (e.g., S(6) ring motifs) .
  • Infrared (IR) Spectroscopy : Identifies amine (–NH₂) stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate:
  • HOMO-LUMO gaps : Predict charge transfer behavior and redox stability .
  • Electrostatic Potential (MEP) : Map electron-rich regions (e.g., triazole N-atoms) for nucleophilic attack .
  • Thermodynamic Properties : Correlate Gibbs free energy with thermal stability at varying temperatures .
  • Reaction Path Analysis : Simulate intermediates in synthesis using quantum chemical calculations to optimize conditions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to identify pharmacophore requirements .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess data variability across published IC₅₀ values .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Transition from homogeneous (e.g., p-TsOH) to heterogeneous catalysts (e.g., zeolites) for easier recovery .
  • Solvent Screening : Replace diphenylether with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce environmental impact .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate cyclization steps (e.g., 150°C for 30 minutes vs. 12 hours conventional) .

Q. How can molecular docking and dynamics elucidate binding modes with biological targets?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and key residues (e.g., hydrogen bonds with Asp86) .
  • Free Energy Calculations : Use MM-GBSA to quantify binding affinity (ΔG) and prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.